molecular formula C38H43N3O2P2S B12299712 N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 66561-97-5

N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B12299712
CAS No.: 66561-97-5
M. Wt: 667.8 g/mol
InChI Key: YQGVXWZSNIQEOR-UHFFFAOYSA-N
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Description

N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound known for its unique structure and versatile applications. This compound features a combination of phosphine and thienoimidazole moieties, making it valuable in various fields such as catalysis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps:

    Formation of the Thienoimidazole Core: The thienoimidazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a carbonyl compound under acidic conditions.

    Attachment of the Phosphine Groups: The diphenylphosphinoethyl groups are introduced through a nucleophilic substitution reaction. This typically involves the reaction of diphenylphosphine with an appropriate alkyl halide in the presence of a base such as sodium hydride.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with a suitable carboxylic acid derivative under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphine groups can participate in substitution reactions, where they act as ligands in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Transition metal salts (e.g., palladium chloride, platinum chloride)

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Reduced thienoimidazole derivatives

    Substitution: Metal-phosphine complexes

Scientific Research Applications

N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are employed in catalysis for various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with molecular targets through its phosphine and thienoimidazole groups. The phosphine groups can coordinate with metal ions, facilitating catalytic processes. The thienoimidazole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.

    Bis(diphenylphosphino)ferrocene (DPPF): Another bidentate ligand known for its stability and versatility in forming metal complexes.

    Triphenylphosphine (TPP): A monodentate ligand commonly used in organic synthesis and catalysis.

Uniqueness

N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its combination of phosphine and thienoimidazole functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler phosphine ligands like DPPE and TPP. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in both chemical and biological research.

Properties

CAS No.

66561-97-5

Molecular Formula

C38H43N3O2P2S

Molecular Weight

667.8 g/mol

IUPAC Name

N,N-bis(2-diphenylphosphanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C38H43N3O2P2S/c42-36(24-14-13-23-35-37-34(29-46-35)39-38(43)40-37)41(25-27-44(30-15-5-1-6-16-30)31-17-7-2-8-18-31)26-28-45(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-12,15-22,34-35,37H,13-14,23-29H2,(H2,39,40,43)

InChI Key

YQGVXWZSNIQEOR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCP(C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)N2

Origin of Product

United States

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